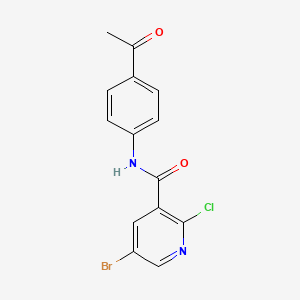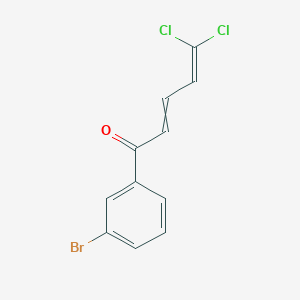
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by its pyridinone core, which is substituted with an ethyl group at the 2-position, a hydroxy group at the 3-position, and a 4-methylphenyl group at the 1-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is typically carried out in an ethanolic solution under ultrasound irradiation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for larger-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
化学反応の分析
Types of Reactions: 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group back to a hydroxy group.
Substitution: Nucleophilic substitution reactions can occur at the 4-methylphenyl group, where nucleophiles replace the methyl group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can revert it back to the original hydroxy compound.
科学的研究の応用
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- involves its interaction with specific molecular targets. The hydroxy group at the 3-position can form hydrogen bonds with biological molecules, while the 4-methylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-phenyl-
- 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methoxyphenyl)-
Comparison: Compared to its analogs, 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group
特性
CAS番号 |
204717-51-1 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC名 |
2-ethyl-3-hydroxy-1-(4-methylphenyl)pyridin-4-one |
InChI |
InChI=1S/C14H15NO2/c1-3-12-14(17)13(16)8-9-15(12)11-6-4-10(2)5-7-11/h4-9,17H,3H2,1-2H3 |
InChIキー |
VLTGLOSJFNCLFI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=O)C=CN1C2=CC=C(C=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)

![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)

![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)



![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)

